Nonyl bromoacetate

Description

Properties

CAS No. |

5451-97-8 |

|---|---|

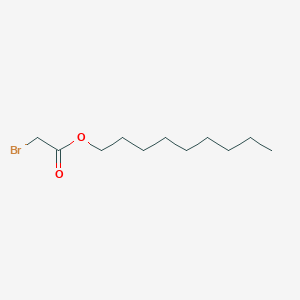

Molecular Formula |

C11H21BrO2 |

Molecular Weight |

265.19 g/mol |

IUPAC Name |

nonyl 2-bromoacetate |

InChI |

InChI=1S/C11H21BrO2/c1-2-3-4-5-6-7-8-9-14-11(13)10-12/h2-10H2,1H3 |

InChI Key |

CTAPFXJABKRLIA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

This method involves the nucleophilic acyl substitution of 9-bromononanol with bromoacetyl bromide in dichloromethane (DCM), catalyzed by triethylamine (TEA) to neutralize HBr byproducts.

Steps :

- Reactant Preparation : 9-Bromononanol (0.216 mmol) and TEA (0.356 mmol) are dissolved in DCM at 0°C.

- Bromoacetyl Bromide Addition : Bromoacetyl bromide (0.344 mmol) is added dropwise under dark conditions to prevent light-induced side reactions.

- Reaction Progression : The mixture warms to room temperature and stirs for 6 hours.

- Workup : The crude product is extracted with DCM, washed with Na₂CO₃ and brine, dried over Na₂SO₄, and purified via column chromatography.

Advantages :

- High selectivity due to TEA’s efficient HBr scavenging.

- Ambient temperature conditions reduce energy input.

Limitations :

- Bromoacetyl bromide’s lachrymatory and corrosive nature necessitates stringent safety measures.

Acid-Catalyzed Esterification of Bromoacetic Acid with Nonanol

Adapted Methodology from Ethyl Bromoacetate Synthesis

The Chinese patent CN101891615A describes bromoethyl acetate synthesis via bromination and esterification. Adapting this for nonyl bromoacetate:

Steps :

- Bromination : Bromoacetic acid is synthesized by reacting acetic acid with bromine under red phosphorus catalysis at 70°C.

- Esterification : Bromoacetic acid reacts with nonanol in sulfuric acid (1% v/v) under reflux, with water removed via azeotropic distillation.

- Neutralization and Washing : The crude ester is neutralized with 5% Na₂CO₃, washed, and dried over anhydrous CaCl₂.

- Distillation : Vacuum distillation (14–16 mmHg) isolates the product at 55–60°C.

Advantages :

- Scalable for industrial production.

- Utilizes cost-effective catalysts (H₂SO₄).

Limitations :

- Prolonged heating risks decomposition of heat-sensitive intermediates.

Alternative Synthesis Routes

Enzymatic Catalysis

Lipase-mediated esterification in non-aqueous media offers an eco-friendly alternative, though yields for brominated esters remain suboptimal (<60%).

Purification and Characterization Techniques

Purification

Chemical Reactions Analysis

Types of Reactions

Nonyl bromoacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

Hydrolysis: In the presence of water and a base, this compound can be hydrolyzed to produce nonanol and bromoacetic acid.

Reduction: this compound can be reduced to nonyl acetate using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in an aprotic solvent, such as dimethyl sulfoxide, at room temperature.

Hydrolysis: The reaction is performed in an aqueous solution of a base, such as sodium hydroxide, at elevated temperatures.

Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous conditions to prevent side reactions.

Major Products Formed

Nucleophilic Substitution: Products include nonyl amines, nonyl thiols, and nonyl ethers.

Hydrolysis: The major products are nonanol and bromoacetic acid.

Reduction: The primary product is nonyl acetate.

Scientific Research Applications

Nonyl bromoacetate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: this compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.

Material Science: It is employed in the modification of polymers and the synthesis of functional materials with specific properties.

Mechanism of Action

Nonyl bromoacetate exerts its effects primarily through nucleophilic substitution reactions. The bromine atom in the compound is highly electrophilic, making it susceptible to attack by nucleophiles. This reaction mechanism is utilized in various applications, including enzyme inhibition and protein modification, where this compound reacts with nucleophilic residues in proteins, leading to changes in their structure and function.

Comparison with Similar Compounds

Key Observations :

- Chain Length Effects: Longer alkyl chains (e.g., nonyl) enhance hydrophobicity, making this compound suitable for amphiphilic molecule synthesis . Shorter chains (e.g., ethyl or methyl) increase electrophilicity and reaction rates with nucleophiles like glutathione (GSH) .

- Aromatic vs. Aliphatic : 4-Nitrophenyl bromoacetate exhibits higher polarity and is preferred in analytical derivatization due to its UV-active nitro group .

Thiol Reactivity

Bromoacetates react with thiol groups via nucleophilic substitution. Ethyl bromoacetate (EBAC) demonstrates higher GSH reactivity (k = 0.42 M⁻¹s⁻¹) compared to bromoacetonitrile (BAN, k = 0.03 M⁻¹s⁻¹), attributed to its lower ELUMO energy (-1.12 eV vs. BAN’s -0.98 eV) . This compound’s reactivity is likely reduced due to steric hindrance from the nonyl chain, though direct data is absent in the evidence.

Q & A

Q. Table 1: Comparison of Reaction Conditions for Bromoacetate Esters

| Ester | Reactants | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl bromoacetate | Bromoacetic acid + ethanol | H₂SO₄ | 80–100 | 85–90 | |

| Benzyl bromoacetate | Bromoacetyl bromide + benzyl alcohol | None | 25 (RT) | 75 |

Basic: How should bromoacetate esters be handled and stored to ensure laboratory safety?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact, which can cause severe irritation or burns .

- Ventilation : Work in a fume hood to avoid inhalation; PAC-1 (0.18 ppm) and PAC-3 (12 ppm) values for ethyl bromoacetate suggest strict exposure limits .

- Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) and bases. This compound’s lower volatility compared to ethyl may reduce inhalation risk but requires inert atmosphere storage to prevent degradation .

Advanced: What analytical techniques are most effective for characterizing bromoacetate esters and their reaction products?

Methodological Answer:

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS/MS) with CID fragmentation provides sequence coverage for peptide conjugates. For this compound, monitor fragment ions like m/z 84 (formaldehyde loss) or m/z 132 (heterocyclic reporter ions) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies ester carbonyl signals (~165–170 ppm) and alkyl chain integration. Compare with ethyl bromoacetate’s ¹H NMR: δ 4.2 (CH₂CH₃), δ 3.8 (BrCH₂) .

- Chromatography : GC-MS with non-polar columns (e.g., DB-5) separates esters by boiling point; validate with deuterated analogs for quantification .

Advanced: How does alkyl chain length in bromoacetate esters influence their reactivity in nucleophilic substitution reactions?

Methodological Answer:

Longer chains (e.g., nonyl) introduce steric hindrance, slowing SN2 reactions. For example:

- Ethyl bromoacetate : Reacts rapidly with α-hydroxyethyl radicals via proton-coupled electron transfer (PCET) due to minimal steric effects .

- This compound : Predicted slower kinetics due to bulky nonyl group obstructing nucleophile access. Solubility in non-polar solvents (e.g., hexane) may also reduce aqueous-phase reactivity .

Q. Table 2: Reactivity Trends in Bromoacetate Esters

| Property | Ethyl Bromoacetate | This compound (Predicted) |

|---|---|---|

| Solubility in H₂O | Low | Very low |

| SN2 Reactivity (k) | High | Moderate |

| Preferred Solvent | Polar aprotic | Non-polar |

Advanced: What are the challenges in quantifying bromoacetate esters in complex mixtures, and how can they be addressed?

Methodological Answer:

- Matrix Interference : Co-eluting compounds in biological or environmental samples mask target signals. Use selective ion monitoring (SIM) in GC-MS or isotope-labeled internal standards (e.g., deuterated this compound) .

- Degradation : Bromoacetates hydrolyze in humid conditions. Stabilize samples with anhydrous Na₂SO₄ and store at –20°C .

- Detection Limits : Low volatility of this compound complicates GC analysis. Derivatize with trimethylsilyl groups to enhance volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.